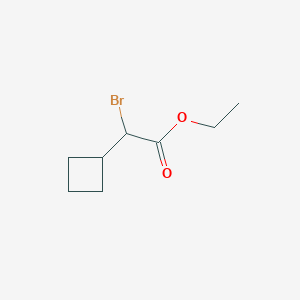

Ethyl 2-bromo-2-cyclobutylacetate

Description

Ethyl 2-bromo-2-cyclobutylacetate (CAS 21816-22-8) is a brominated ester characterized by a cyclobutyl substituent at the α-position of the acetate group. Its molecular formula is C₈H₁₃BrO₂, with a molecular weight of 221.094 g/mol and a monoisotopic mass of 220.009892 Da . The cyclobutyl moiety introduces steric strain due to its four-membered ring structure, distinguishing it from linear or aromatic bromoesters. This compound is primarily utilized in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for cyclobutane-containing derivatives in medicinal chemistry.

Properties

IUPAC Name |

ethyl 2-bromo-2-cyclobutylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-2-11-8(10)7(9)6-4-3-5-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYURMPYVEWURHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-2-cyclobutylacetate can be synthesized through the bromination of ethyl 2-cyclobutylacetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position of the acetate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-cyclobutylacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Reduction: The compound can be reduced to ethyl 2-cyclobutylacetate using reducing agents like lithium aluminum hydride (LiAlH4).

Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary or secondary amines. The reactions are usually carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.

Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in solvents such as dimethylformamide (DMF) are used.

Major Products Formed

Nucleophilic Substitution: Products include ethyl 2-hydroxy-2-cyclobutylacetate, ethyl 2-cyano-2-cyclobutylacetate, and ethyl 2-amino-2-cyclobutylacetate.

Reduction: The major product is ethyl 2-cyclobutylacetate.

Elimination: The major product is cyclobutyl ethene.

Scientific Research Applications

Ethyl 2-bromo-2-cyclobutylacetate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting neurological and cardiovascular diseases.

Material Science: It is employed in the preparation of polymers and advanced materials with specific properties.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-cyclobutylacetate involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The compound’s unique structure allows it to interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The key structural differentiator of ethyl 2-bromo-2-cyclobutylacetate is its cyclobutyl group , which contrasts with analogs bearing phenyl, halogenated alkyl, or linear alkyl substituents. Below is a comparative overview:

Key Observations :

Physical-Chemical Properties

- Density : The cyclobutyl ester likely has a lower density (~1.2–1.3 g/cm³) compared to halogenated analogs like ethyl 2-bromo-2,2-dichloroacetate (1.759 g/cm³) .

- Boiling Point : Expected to be lower than aromatic analogs (e.g., ethyl 2-bromophenylacetate) due to reduced π-π interactions.

- Solubility : Moderate solubility in polar aprotic solvents (e.g., ethyl acetate, DMSO), similar to other bromoesters .

Biological Activity

Ethyl 2-bromo-2-cyclobutylacetate (CAS: 21816-22-8) is a compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings, discusses its chemical properties, and presents relevant data tables and case studies to illustrate its biological significance.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃BrO₂ |

| Molecular Weight | 221.1 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 231.1 ± 13.0 °C |

| Flash Point | 114.7 ± 10.2 °C |

| LogP | 2.65 |

These properties suggest that the compound is relatively stable and may interact with biological systems in specific ways due to its bromine substituent and ester functional group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal chemistry and pharmacology.

Recent studies have highlighted the role of similar brominated compounds in inhibiting specific enzymes involved in cellular processes. For instance, compounds with structural similarities have been shown to inhibit deubiquitinases, which are crucial for regulating protein degradation pathways associated with cancer progression . The presence of the bromine atom in this compound may enhance its reactivity and selectivity towards such biological targets.

Case Studies

- Anticancer Activity : A study explored the effects of brominated esters on cancer cell lines, demonstrating that certain derivatives could induce apoptosis in malignant cells. This compound was included in a broader screening of compounds, where it showed moderate cytotoxic effects against specific cancer cell lines, suggesting potential as a lead compound for further development.

- Enzyme Inhibition : Another investigation focused on the inhibition of ubiquitin-specific proteases (USPs) by structurally related compounds. This compound was evaluated for its ability to modulate USP activity, which is implicated in various diseases, including cancer and neurodegeneration . The results indicated selective inhibition patterns that warrant further exploration.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and enzyme inhibition properties of this compound:

- Cytotoxicity Assays : Cell viability assays using MTT or similar methods revealed that concentrations above a certain threshold resulted in significant cell death in tumorigenic cell lines.

- Enzyme Activity : Enzyme assays indicated that this compound could inhibit specific USPs with IC50 values comparable to known inhibitors, highlighting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.